4,4'-Methylene-13C-dianiline

Descripción general

Descripción

4-[(4-Aminophenyl)(113C)methyl]aniline is a versatile compound used in various scientific research applications. It is known for its unique properties, making it suitable for drug development, organic synthesis, and materials science.

Métodos De Preparación

The synthesis of 4-[(4-Aminophenyl)(113C)methyl]aniline involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with aniline in the presence of a reducing agent to form the intermediate 4-[(4-nitrophenyl)methyl]aniline. This intermediate is then reduced to 4-[(4-Aminophenyl)(113C)methyl]aniline using hydrogen gas and a palladium catalyst .

Análisis De Reacciones Químicas

4-[(4-Aminophenyl)(113C)methyl]aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents.

Aplicaciones Científicas De Investigación

Industrial Applications

Polyurethane Production

- Precursor to Methylene Diphenyl Diisocyanate (MDI) : 4,4'-Methylene-13C-dianiline is utilized as a key monomer in synthesizing MDI, which is essential for producing various polyurethane foams. These foams are widely used in insulation materials, automotive parts, and furniture .

- Hardener in Epoxy Resins : The compound serves as a hardener for epoxy resins, enhancing the mechanical properties and durability of coatings and adhesives .

Polymeric Materials

- Synthesis of Polyamides and Polyimides : It acts as a building block for creating polyamides and polyimides, which are known for their thermal stability and chemical resistance. These polymers find applications in electronics and aerospace industries .

Research Applications

Analytical Chemistry

- Isotope Labeling : The incorporation of the 13C isotope in this compound allows researchers to trace metabolic pathways and reactions involving this compound. This application is crucial in understanding its behavior in biological systems and environmental contexts .

Toxicological Studies

- Carcinogenicity Research : Numerous studies have investigated the carcinogenic potential of 4,4'-methylene dianiline derivatives. For instance, research has shown that exposure to this compound can lead to increased incidences of tumors in laboratory animals, highlighting its potential health risks .

Environmental Impact

Behavior in the Environment

- Soil Interaction : When released into the environment, 4,4'-methylene dianiline tends to bind strongly to soil particles, limiting its mobility and reducing the risk of groundwater contamination. However, its persistence can lead to long-term environmental exposure .

- Microbial Degradation : Studies indicate that microorganisms can break down 4,4'-methylene dianiline over time, although this process may take several days to weeks depending on environmental conditions .

Case Studies

Actividad Biológica

4,4'-Methylene-13C-dianiline, also known as MDA-13C, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of MDA-13C, examining its mechanisms of action, cytotoxicity, anti-inflammatory properties, and other relevant biological effects.

Chemical Structure and Properties

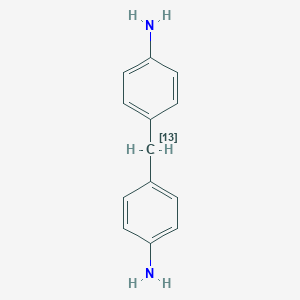

This compound is a derivative of aniline with a methylene bridge connecting two aniline groups. Its chemical structure can be represented as follows:

This compound is characterized by its stable aromatic rings and the presence of nitrogen atoms, which contribute to its reactivity and interaction with biological systems.

Inhibition of Enzymatic Activity

Research indicates that MDA-13C may inhibit specific enzymes involved in cellular processes. For instance, studies have shown that compounds similar to MDA-13C can act as inhibitors of various kinases and phosphatases, which are crucial in signal transduction pathways. This inhibition can lead to altered cellular responses, potentially impacting cell proliferation and survival.

Interaction with Cellular Components

MDA-13C may also interact with cellular components such as DNA and proteins. The compound's ability to form adducts with DNA could lead to mutagenic effects, influencing cellular behavior and contributing to cytotoxicity.

In Vitro Assays

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. MDA-13C has been subjected to various in vitro cytotoxicity tests using different mammalian cell lines. The results from these studies are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Inhibition of cell cycle progression |

| A549 | 20 | DNA damage and repair inhibition |

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. The observed mechanisms include apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent.

Anti-Inflammatory Activity

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that MDA-13C exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the NF-kB signaling pathway, which is crucial for inflammatory responses.

Case Study 1: Anticancer Activity

In a study conducted on breast cancer models, MDA-13C demonstrated significant anticancer activity by reducing tumor growth in vivo. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size. Histological analysis revealed increased apoptosis in tumor tissues treated with MDA-13C compared to controls.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of MDA-13C in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Propiedades

IUPAC Name |

4-[(4-aminophenyl)(113C)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRVSVVVWCFQMG-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583915 | |

| Record name | 4,4'-(~13~C)Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190778-00-8 | |

| Record name | 4,4'-(~13~C)Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190778-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.